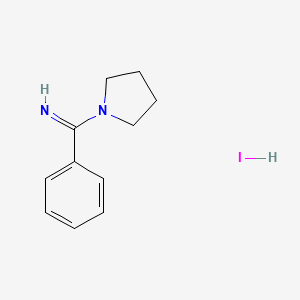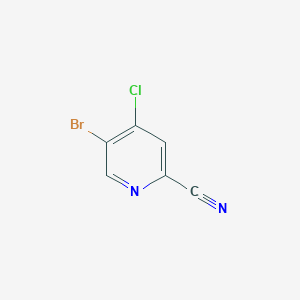
1-Benzenecarboximidoylpyrrolidine hydroiodide
Overview
Description
1-Benzenecarboximidoylpyrrolidine hydroiodide is a chemical compound with the molecular formula C₁₁H₁₅IN₂.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzenecarboximidoylpyrrolidine hydroiodide can be synthesized through a multi-step process involving the reaction of benzenecarboximidoyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydroiodic acid to form the hydroiodide salt . The reaction conditions typically involve:
Temperature: Room temperature to moderate heat
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran
Catalyst/Base: Triethylamine or similar organic bases
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality
Purification Steps: Including recrystallization and chromatography to obtain high-purity product
Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry to confirm the compound’s structure and purity
Chemical Reactions Analysis
Types of Reactions
1-Benzenecarboximidoylpyrrolidine hydroiodide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives
Reduction: Reduction reactions can yield secondary amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: N-oxide derivatives
Reduction Products: Secondary amines
Substitution Products: Various substituted pyrrolidine derivatives
Scientific Research Applications
1-Benzenecarboximidoylpyrrolidine hydroiodide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules
Biology: Investigated for its potential as a biochemical probe
Medicine: Explored for its therapeutic potential in treating certain diseases
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 1-Benzenecarboximidoylpyrrolidine hydroiodide involves its interaction with specific molecular targets and pathways. It can:
Bind to Enzymes: Inhibiting or modulating their activity
Interact with Receptors: Affecting signal transduction pathways
Alter Cellular Processes: Influencing cell proliferation, differentiation, and apoptosis
Comparison with Similar Compounds
Similar Compounds
- 1-Benzenecarboximidoylpiperidine Hydroiodide
- 1-Benzenecarboximidoylmorpholine Hydroiodide
- 1-Benzenecarboximidoylpyrrolidine Hydrochloride
Uniqueness
1-Benzenecarboximidoylpyrrolidine hydroiodide stands out due to its unique structural features and reactivity profile. Compared to similar compounds, it offers:
- Enhanced Stability: Due to the presence of the hydroiodide salt
- Versatile Reactivity: Allowing for diverse chemical transformations
- Potential Therapeutic Applications: Making it a valuable compound for medicinal chemistry research
Properties
IUPAC Name |
phenyl(pyrrolidin-1-yl)methanimine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.HI/c12-11(13-8-4-5-9-13)10-6-2-1-3-7-10;/h1-3,6-7,12H,4-5,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXIOPCKZWEMMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=N)C2=CC=CC=C2.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid](/img/structure/B1446958.png)
![Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate](/img/structure/B1446959.png)




![7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B1446969.png)






